![molecular formula C9H9N3O2S B1422322 1-phenyl-1H-pyrazole-4-sulfonamide CAS No. 60729-96-6](/img/structure/B1422322.png)
1-phenyl-1H-pyrazole-4-sulfonamide
Overview
Description
“1-phenyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C9H8N2 . It belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, often involves multicomponent reactions, cyclocondensation of hydrazine with a carbonyl system, and the use of heterocyclic systems . The synthesized compounds are usually characterized using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-pyrazole-4-sulfonamide” has been analyzed using techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analyses . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .Chemical Reactions Analysis
Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have been studied for their chemical reactivity. They are known to undergo nucleophilic and electrophilic substitution reactions . The specific reactions that “1-phenyl-1H-pyrazole-4-sulfonamide” undergoes would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-phenyl-1H-pyrazole-4-sulfonamide” can be inferred from its molecular structure. It is a pyrazole derivative with a sulfonamide group, which may influence its solubility, acidity, and reactivity .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, are synthesized using various methods, such as transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types . These compounds are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .
Medicinal Applications
Pyrazole derivatives have been extensively studied for their diverse biological activities. They have been found to have roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Inhibition of Growth Factors
“1-phenyl-1H-pyrazole-4-sulfonamide” has been found to inhibit PDGFR, FGFR, and VEGFR, which promote fibroblast proliferation, migration, and transformation. This forms the basis for its usage in Idiopathic Pulmonary Fibrosis (IPF) .
Antiproliferative Activities
This compound has shown antiproliferative activities against human cervix carcinoma (HeLa) and rat brain tumor cells (C6) using the BrdU cell proliferation ELISA assay .
Antileishmanial and Antimalarial Activities
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Agriculture Applications
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture .
Safety and Hazards
Future Directions
Pyrazole derivatives, including “1-phenyl-1H-pyrazole-4-sulfonamide”, have potential applications in various fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research could focus on exploring these applications further and developing new synthetic methodologies for pyrazole derivatives.
properties
IUPAC Name |
1-phenylpyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-6-11-12(7-9)8-4-2-1-3-5-8/h1-7H,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKISLJLPSFGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrazole-4-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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